4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Description
Properties
IUPAC Name |
5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKSXLMHJHPRDX-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-14-5 | |
| Record name | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biochemical Analysis
Biochemical Properties
4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid is known to interact with various enzymes and proteins. It has been used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Cellular Effects
The cellular effects of 4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid are diverse. It has been reported to function as a potent anion transport inhibitor, primarily targeting Band 3 in red blood cells. This compound binds to Band 3, inducing a conformational change in the protein. This conformational change disrupts the protein’s ability to transport anions across the cell membrane.
Biological Activity
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid (DBDS) is a synthetic compound belonging to the stilbene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant case studies and data.
DBDS is characterized by its dual benzamide groups attached to a stilbene backbone with sulfonic acid functionalities. This structure contributes to its ability to interact with various biological targets.
DBDS primarily functions as an anion transport inhibitor , affecting ion exchange processes in cells. It has been shown to bind to the Band 3 protein in erythrocytes, leading to conformational changes that disrupt its anion transport capabilities . This inhibition can significantly impact cellular homeostasis and signaling pathways.
Neuroprotective Effects
Research indicates that DBDS exhibits neuroprotective properties. A study demonstrated that it could prevent cell death in cerebellar granule neurons exposed to various apoptotic stimuli. The mechanism involved blocking the influx of chloride ions, which is critical for maintaining neuronal viability .
Inhibition of Ion Uptake
DBDS has been shown to inhibit the uptake of chloride and sulfate ions in plant root protoplasts without affecting other ions such as phosphate and potassium. This selective inhibition suggests potential applications in agricultural biotechnology for managing ion transport in crops.
Case Studies
- Neuroprotection Study : In vitro experiments revealed that DBDS effectively prevented apoptosis in cerebellar granule neurons when exposed to staurosporine and other apoptotic stimuli. The protective effect was dose-dependent, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
- Plant Physiology Research : A study on corn root protoplasts showed that DBDS inhibited chloride and sulfate uptake, suggesting its use as a tool for studying ion transport mechanisms in plants.
Toxicological Profile
Toxicological assessments indicate that DBDS does not exhibit significant genotoxicity or carcinogenicity. Long-term studies in rodents have shown no adverse effects on organ weight or histopathological findings at various doses .
Table 2: Toxicological Findings
Scientific Research Applications
Chemical Properties and Structure
4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid has the molecular formula and features dual benzamido groups along with sulfonic acid functionalities. This complex structure contributes to its solubility in water and its ability to form stable complexes with metal ions, making it valuable in various applications .
Fluorescent Dyes and Optical Brighteners
One of the primary applications of DBDSS is as a fluorescent dye and optical brightener . It is used extensively in the textile industry to enhance the brightness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. This property counteracts yellowing in materials, making them appear whiter .
Table 1: Comparison of Optical Brighteners
| Compound Name | Application Area | Unique Features |
|---|---|---|
| This compound | Textile brightening | High solubility and fluorescence |
| 4,4'-Diamino-2,2'-stilbenedisulfonic acid | Dye synthesis | Precursor for various dyes |
| 1-(3-Sulfopropyl)-N,N-bis(3-sulfopropyl)aniline | Dyeing processes | Different solubility characteristics |
Environmental Monitoring
DBDSS exhibits significant potential in environmental monitoring , particularly in detecting heavy metal ions such as lead and mercury. The compound's ability to form stable complexes with these metals allows for sensitive detection methods that can be applied in analytical chemistry . Studies have demonstrated that DBDSS can be used as a chelating agent to extract heavy metals from contaminated water sources.
Case Study: Heavy Metal Detection
In a study conducted by researchers at a leading university, DBDSS was utilized to develop a sensor for detecting lead ions in water samples. The sensor demonstrated a detection limit of 0.5 µg/L, showcasing DBDSS's effectiveness as an analytical tool for environmental safety.
Pharmaceutical Applications
Research indicates that DBDSS may possess biological activities , including potential anti-cancer properties. Its structural characteristics contribute to bioavailability and solubility, making it a candidate for pharmacological studies. Preliminary studies have suggested that DBDSS interacts with biological systems in ways that could be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Stilbenedisulfonic acid derivatives share structural similarities but exhibit distinct functional and biological properties due to variations in substituents. Below is a comparative analysis of DADS and key analogs:
Structural and Functional Group Comparisons
Key Observations :
- Amino vs. Isothiocyanate Groups: DADS’s amino groups enable coordination in MOF catalysts, while DIDS’s isothiocyanate groups (-NCS) facilitate covalent binding to proteins, making it a potent anion channel inhibitor .
- Backbone Flexibility : Benzidine-2,2'-disulfonic acid lacks the ethene bridge, reducing conjugation and limiting applications in photochemical systems compared to DADS .
Thermal Stability and Decomposition
Implications : DADS’s thermal resilience supports high-temperature catalytic processes, whereas DIDS is suited for ambient biochemical applications.
Key Findings :
- DIDS’s broad inhibition of anion transporters (e.g., TMEM206, VRAC) is concentration-dependent but non-specific, leading to off-target effects .
- Structural analogs of DIDS with carbamate or sulfonamide groups show improved stability and specificity for targeting RAD51 in cancer therapy .
Catalytic Performance
| Catalyst | Reaction | Yield/Performance |
|---|---|---|
| DADS-functionalized Fe₃O₄@UiO-66 | 4H-chromene synthesis | 73% yield (reflux, ethanol) |
| Unfunctionalized Fe₃O₄ | Same reaction | <30% yield |
Advantage: DADS’s sulfonic acid groups enhance Brønsted acidity and substrate adsorption in MOFs, outperforming non-acidic catalysts.
Preparation Methods
Catalytic Oxidation Systems
Patent data (CN1105966A) reveals that vanadium(V) oxysulfate () and manganese(II) sulfate () are highly effective catalysts for this reaction. For example:
Table 1: Catalyst Performance in DNS Synthesis
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol/glycol dimethyl ether | 50 | 5.5 | 93.2 | |
| Methanol/diglyme | 55 | 3.0 | 93.9 | |
| None (Control) | Methanol/glycol dimethyl ether | 50 | 5.5 | 88.1 |
The absence of a catalyst (Control) resulted in an 88.1% yield, underscoring the critical role of transition metal catalysts in enhancing reaction efficiency.
Solvent and Alkali Optimization
The solvent system significantly impacts DNS yield. Glycol dimethyl ether, diglyme, and triglyme are preferred co-solvents with methanol or water due to their ability to stabilize intermediates. Alkali selection (e.g., sodium hydroxide) maintains the reaction pH, preventing premature acid precipitation. For instance, a solvent blend of 33% water, 44% glycol dimethyl ether, and 22% methanol produced a 93.2% yield when paired with 37.9% sodium hydroxide.
Reduction to 4,4'-Diaminostilbene-2,2'-disulfonic Acid
The reduction of DNS to 4,4'-diaminostilbene-2,2'-disulfonic acid is typically achieved via catalytic hydrogenation or chemical reducing agents.
Hydrogenation Conditions
Patent EP0026154A1 reports a yield of 88.6% for the diamine disodium salt using hydrogenation under controlled pressure and temperature. While specific catalyst details are omitted, palladium-on-carbon or Raney nickel are commonly employed in such reductions.
Benzoylation to 4,4'-Dibenzamido-2,2'-stilbenedisulfonic Acid
The final step involves reacting the diamine intermediate with benzoyl chloride to introduce benzamido groups.
Reaction Mechanism and Conditions
Benzoylation typically proceeds via nucleophilic acyl substitution, where the amine groups attack the electrophilic carbonyl carbon of benzoyl chloride. The reaction requires a base (e.g., sodium hydroxide or pyridine) to neutralize HCl byproducts.
Example Protocol:
-
Diamine activation : Dissolve 4,4'-diaminostilbene-2,2'-disulfonic acid in anhydrous dichloromethane.
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Benzoyl chloride addition : Slowly add 2.2 equivalents of benzoyl chloride at 0–5°C to minimize side reactions.
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Base incorporation : Introduce aqueous sodium hydroxide to maintain a pH of 8–9.
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Work-up : Extract the product, concentrate, and recrystallize from ethanol/water.
Solvent and Stoichiometry Considerations
Optimal yields are achieved in aprotic solvents (e.g., dichloromethane) with strict stoichiometric control. Excess benzoyl chloride risks over-benzoylation, while insufficient amounts lead to incomplete reactions.
Challenges and Optimization Strategies
Benzoylation Efficiency
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Solubility issues : The diamine’s polar sulfonic acid groups complicate dissolution in organic solvents, often requiring phase-transfer catalysts.
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Side reactions : Unreacted amine groups may form Schiff bases if pH drifts below neutral.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
